molecular formula C11H16ClN B2933942 N-(1-Phenylethyl)cyclopropanamine hydrochloride CAS No. 92220-70-7

N-(1-Phenylethyl)cyclopropanamine hydrochloride

Cat. No.: B2933942
CAS No.: 92220-70-7
M. Wt: 197.71
InChI Key: VYLZMZFDFDAKNL-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1-phenylethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Phenylethyl)cyclopropanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)cyclopropanamine
  • Cyclopropanamine derivatives
  • Phenylethylamine derivatives

Uniqueness

N-(1-Phenylethyl)cyclopropanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-phenylethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLZMZFDFDAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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